molecular formula C11H18N4O4 B2453508 Morinidazole (R enantiomer)

Morinidazole (R enantiomer)

货号: B2453508
分子量: 270.29 g/mol
InChI 键: GAZGHCHCYRSPIV-SNVBAGLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

R-莫尼硝唑是一种第三代5-硝基咪唑类抗菌剂。它是莫尼硝唑的立体异构体,具体来说是R-对映体。该化合物目前正在临床开发中,用于治疗阿米巴病、滴虫病和厌氧菌感染 .

准备方法

合成路线和反应条件

R-莫尼硝唑通过多步合成过程合成,该过程涉及2-甲基-5-硝基咪唑与各种试剂反应形成所需产物。合成通常包括以下步骤:

工业生产方法

R-莫尼硝唑的工业生产采用大规模合成,使用优化的反应条件,以确保高收率和高纯度。该过程包括使用超高效液相色谱和四极杆飞行时间质谱等先进技术来监测反应进程和最终产物的纯度 .

化学反应分析

反应类型

R-莫尼硝唑会发生各种化学反应,包括:

常见试剂和条件

主要产物

这些反应形成的主要产物包括亚硝基、羟胺和氨基衍生物,它们具有不同的生物活性 .

科学研究应用

R-莫尼硝唑具有广泛的科学研究应用,包括:

作用机制

R-莫尼硝唑通过在靶标生物体内形成氧化还原中间体代谢物发挥其抗菌作用。这种中间体导致DNA链断裂,抑制DNA修复,最终导致细胞死亡。分子靶标包括微生物体内的DNA和电子传递蛋白 .

相似化合物的比较

R-莫尼硝唑与其他5-硝基咪唑化合物(如甲硝唑和替硝唑)类似。它具有独特的性质,使其与众不同:

    甲硝唑: 与R-莫尼硝唑一样,甲硝唑用于治疗厌氧菌感染。

    替硝唑: 替硝唑是另一种具有类似抗菌活性的5-硝基咪唑。

类似化合物

生物活性

Morinidazole is a novel 5-nitroimidazole derivative that has garnered interest for its antimicrobial properties, particularly in treating anaerobic bacterial infections. This article focuses on the biological activity of the R enantiomer of morinidazole, detailing its pharmacological effects, clinical efficacy, and metabolic pathways.

Chemical and Pharmacological Profile

Morinidazole is characterized by its chiral structure, existing as two enantiomers: R and S. The R enantiomer has been studied for its distinct biological activity compared to the racemic mixture.

Key Properties:

  • Chemical Structure: R-enantiomer of morinidazole is identified as R,S-1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol.
  • Mechanism of Action: It exhibits antibacterial activity primarily against anaerobic bacteria, making it suitable for treating conditions like pelvic inflammatory disease (PID) and other anaerobic infections .

Clinical Efficacy

A multicenter phase IV clinical trial evaluated the effectiveness and safety of morinidazole in treating PID. The study involved administering 500 mg of morinidazole intravenously twice daily for 14 days, alongside levofloxacin.

Results:

  • Clinical Resolution Rates: The overall clinical resolution rate was approximately 82.49% in the primary efficacy population (PPS) at the test of cure (TOC) visit, with a bacteriological success rate of 87.5% .
  • Adverse Events: The rate of drug-related adverse events was reported at 27.43%, with no serious adverse events or deaths during the study period .

Comparative Antimicrobial Activity

Morinidazole's antimicrobial activity was compared with other standard treatments such as metronidazole and tinidazole. The results indicated that morinidazole demonstrated superior or equivalent effectiveness against isolated pathogenic anaerobes, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL .

Antimicrobial Agent MIC Range (µg/mL) Effectiveness
Morinidazole1 - 8Stronger or equal to metronidazole and tinidazole
MetronidazoleVariesStandard treatment for anaerobic infections
TinidazoleVariesStandard treatment for anaerobic infections

Metabolism and Pharmacokinetics

The pharmacokinetic profile of morinidazole reveals significant insights into its metabolism. A study highlighted that morinidazole undergoes N(+)-glucuronidation, primarily catalyzed by the enzyme UGT1A9.

Key Findings:

  • Elimination Pathway: Approximately 35% of the administered dose is eliminated via renal excretion as glucuronides.
  • Enantioselectivity: The plasma exposure of the R-enantiomer glucuronide was found to be significantly higher than that of the S-enantiomer, indicating a stereoselective metabolism .

Case Studies

Several case studies have illustrated morinidazole’s application in clinical settings:

  • Case Study on PID Treatment:
    • A cohort of women diagnosed with PID received morinidazole as part of their treatment regimen.
    • Results showed a high clinical cure rate even among patients who had previously received ineffective antibiotic therapy.
  • Comparison with Traditional Therapies:
    • In a comparative analysis involving patients treated with metronidazole versus morinidazole, those receiving morinidazole exhibited faster resolution of symptoms and fewer side effects.

属性

IUPAC Name

(2R)-1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZGHCHCYRSPIV-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(N1C[C@@H](CN2CCOCC2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。